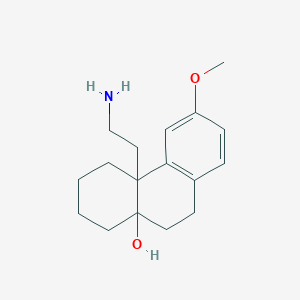
Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol is a complex organic compound with a unique structure that includes a phenanthrene backbone. This compound is of interest in various fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the phenanthrene backbone: This can be achieved through cyclization reactions.
Introduction of functional groups: Amino and methoxy groups are introduced through substitution reactions.
Stereochemical control: Ensuring the correct cis configuration requires careful control of reaction conditions, such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow synthesis: For more efficient and scalable production.
Purification: Techniques such as crystallization and chromatography are used to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: The amino and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism by which Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol exerts its effects involves:
Molecular targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways involved: It could modulate signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ambroxol: A related compound with similar structural features.
Chroman-4-ylamine hydrochloride: Another compound with comparable functional groups.
Uniqueness
Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H25NO2 |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
4b-(2-aminoethyl)-3-methoxy-5,6,7,8,9,10-hexahydrophenanthren-8a-ol |
InChI |
InChI=1S/C17H25NO2/c1-20-14-5-4-13-6-9-17(19)8-3-2-7-16(17,10-11-18)15(13)12-14/h4-5,12,19H,2-3,6-11,18H2,1H3 |
InChI-Schlüssel |
ZMTOTUBECQQECQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCC3(C2(CCCC3)CCN)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730633.png)
![1-(difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11730638.png)
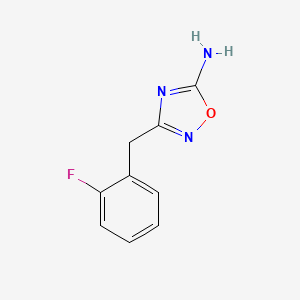

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11730646.png)
![4-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11730649.png)
![5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11730657.png)
![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730664.png)
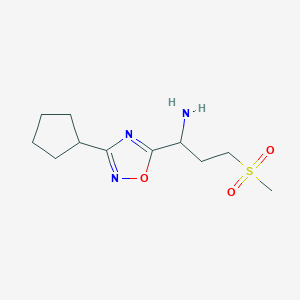

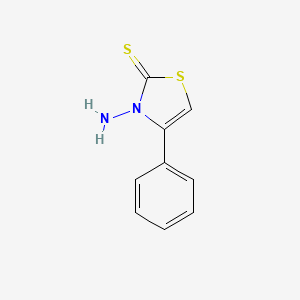
![Ethyl 3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate](/img/structure/B11730690.png)
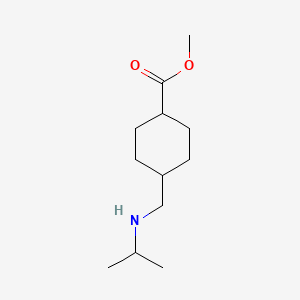
![3-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11730723.png)
